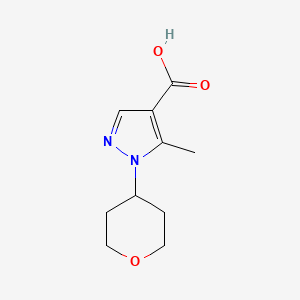

5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, which accurately describes the substitution pattern on the pyrazole ring system. The alternative nomenclature 5-methyl-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid reflects the traditional naming convention for the oxane ring, previously referred to as tetrahydropyran. The molecular formula C₁₀H₁₄N₂O₃ indicates a compact heterocyclic structure with a molecular weight of 210.23 daltons.

The canonical Simplified Molecular Input Line Entry System representation CC1=C(C=NN1C2CCOCC2)C(=O)O provides a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-11-12(7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) offers a standardized representation that facilitates database searches and computational analyses. The corresponding International Chemical Identifier Key KURHRJDWCKRYDJ-UHFFFAOYSA-N serves as a unique molecular identifier for database registration and cross-referencing purposes.

Key molecular descriptors reveal important structural characteristics. The topological polar surface area of 64.35 square angstroms indicates moderate polarity, while the calculated logarithm of the partition coefficient value of 1.24122 suggests balanced hydrophilic-lipophilic properties. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds providing conformational flexibility. These descriptors collectively indicate that the compound possesses favorable physicochemical properties for diverse chemical applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with proton nuclear magnetic resonance providing detailed information about the hydrogen environments within the molecule. The methyl group at the 5-position of the pyrazole ring typically exhibits a characteristic singlet, while the oxane ring protons display complex multipicity patterns due to their non-equivalent environments and coupling interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carboxylic acid carbon appearing in the characteristic downfield region around 170 parts per million. The pyrazole ring carbons exhibit distinct chemical shifts that reflect their electronic environments, while the oxane ring carbons appear in the aliphatic region with chemical shifts dependent on their proximity to the oxygen atom. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum correlation experiments, provide additional connectivity information essential for complete structural assignment.

Infrared spectroscopy identifies key functional groups through their characteristic absorption frequencies. The carboxylic acid group exhibits a broad absorption around 3300-2500 wavenumbers corresponding to the hydroxyl stretch, with the carbonyl stretch appearing near 1700 wavenumbers. The pyrazole ring system displays characteristic aromatic carbon-carbon stretching vibrations in the 1600-1500 wavenumber region, while the oxane ring contributes aliphatic carbon-hydrogen and carbon-oxygen stretching modes. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis, with the molecular ion peak appearing at mass-to-charge ratio 210 for the intact molecule.

Crystallographic Analysis and Hydrogen-Bonding Networks

Crystallographic analysis of this compound would provide definitive three-dimensional structural information, though specific crystal structure data for this compound was not identified in the available literature. Related pyrazole carboxylic acid derivatives have been characterized crystallographically, revealing common structural motifs and hydrogen-bonding patterns that likely apply to this compound as well. The carboxylic acid functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular interactions in the solid state.

Predicted hydrogen-bonding networks would involve the carboxylic acid groups forming carboxylic acid dimers through paired hydrogen bonds, a common motif in carboxylic acid crystal structures. The pyrazole nitrogen atoms may participate in additional hydrogen-bonding interactions, either as acceptors with carboxylic acid hydrogens from neighboring molecules or through weak interactions with aromatic hydrogen atoms. The oxane ring oxygen provides an additional hydrogen bond acceptor site that could contribute to the overall crystal packing arrangement.

Crystal packing analysis would reveal how molecules arrange in the solid state to maximize intermolecular interactions while minimizing steric clashes. The flexible oxane ring substituent likely adopts conformations that optimize crystal packing efficiency. Polymorphism studies would be valuable for understanding different possible crystal forms and their relative stabilities under various conditions. Understanding these solid-state properties is crucial for applications requiring crystalline material, such as pharmaceutical formulations or materials science applications.

Computational Modeling of Electronic Structure and Tautomerism

Computational modeling approaches provide detailed insights into the electronic structure and potential tautomeric behavior of this compound. Density functional theory calculations at the B3LYP/6-311++G(d,p) level, as commonly employed for pyrazole systems, would optimize the molecular geometry and predict electronic properties. The pyrazole ring system exhibits aromatic character with delocalized pi-electron density, while the oxane ring adopts a chair conformation to minimize ring strain.

Tautomerism represents an important consideration for pyrazole carboxylic acids, as these compounds can potentially exist in multiple tautomeric forms. The primary tautomer features the carboxylic acid group at the 4-position with the nitrogen substitution pattern as indicated in the systematic name. Alternative tautomeric forms might involve proton migration within the pyrazole ring or between the carboxylic acid and pyrazole nitrogen atoms, though such forms would likely be significantly higher in energy than the reported structure.

Electronic structure calculations reveal the frontier molecular orbital energies and distributions, providing insights into chemical reactivity patterns. The highest occupied molecular orbital typically localizes on the pyrazole ring system, while the lowest unoccupied molecular orbital often involves the carboxylic acid group and adjacent ring carbons. These orbital characteristics influence the compound's behavior in chemical reactions and potential interactions with biological targets. Natural bond orbital analysis provides additional information about charge distribution and bonding characteristics throughout the molecule.

Conformational analysis of the oxane ring substituent reveals its flexibility and preferred orientations relative to the pyrazole ring. The rotatable bonds connecting the oxane ring to the pyrazole system allow for multiple low-energy conformations that could be populated under ambient conditions. This conformational flexibility may influence the compound's biological activity and crystal packing behavior.

Thermochemical Properties and Stability Under Varied Conditions

The thermochemical properties of this compound determine its stability and behavior under various environmental conditions. Thermal stability analysis indicates that the compound maintains structural integrity under normal storage and handling conditions, with recommended storage at room temperature in sealed, dry environments. The pyrazole ring system provides inherent thermal stability due to its aromatic character, while the oxane ring and carboxylic acid group represent the most thermally labile portions of the molecule.

Decomposition pathways under elevated temperatures likely involve decarboxylation of the carboxylic acid group, followed by degradation of the oxane ring system through ring-opening reactions. The specific decomposition temperature range would depend on heating rate and atmospheric conditions, with inert atmospheres generally providing greater thermal stability than oxidizing environments. Differential scanning calorimetry and thermogravimetric analysis would provide quantitative thermal stability data essential for processing and storage considerations.

Chemical stability varies significantly with solution conditions, particularly hydrogen ion concentration and solvent polarity. The carboxylic acid group exhibits acid-base equilibrium behavior with a predicted dissociation constant indicating moderate acidity. Under basic conditions, deprotonation of the carboxylic acid enhances water solubility and may influence chemical reactivity patterns. Acidic conditions favor the protonated form and may affect the compound's interaction with other molecules or surfaces.

Photochemical stability represents another important consideration, as many heterocyclic compounds exhibit photodegradation under ultraviolet radiation. The pyrazole chromophore absorbs in the ultraviolet region, potentially leading to photochemical reactions under prolonged light exposure. Storage in dark conditions or amber glass containers would minimize photodegradation risks. Long-term stability studies under controlled temperature, humidity, and light conditions provide essential data for determining shelf life and optimal storage requirements for research and commercial applications.

Properties

IUPAC Name |

5-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-11-12(7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURHRJDWCKRYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424188-16-8 | |

| Record name | 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid typically involves:

- Construction of the pyrazole core with appropriate substitution at the 5-position (methyl group).

- Introduction of the oxan-4-yl (tetrahydropyran-4-yl) substituent at the N-1 position of the pyrazole ring.

- Installation or preservation of the carboxylic acid group at the 4-position of the pyrazole.

The oxan-4-yl substituent is generally introduced via alkylation or nucleophilic substitution reactions using tetrahydropyran derivatives as electrophiles or nucleophiles.

Key Synthetic Intermediates and Reactions

Pyrazole Core Formation

- Pyrazole rings are commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- The methyl group at the 5-position can be introduced by using methyl-substituted β-diketones or methyl hydrazines as starting materials.

Introduction of the Oxan-4-yl Group

- The N-1 substitution with the oxan-4-yl group is achieved by nucleophilic substitution using tetrahydropyran-4-yl halides or by alkylation of the pyrazole nitrogen with tetrahydropyranyl-containing electrophiles.

- Protection and deprotection strategies are often employed to maintain the integrity of the carboxylic acid group during these transformations.

Carboxylic Acid Functionalization

- The carboxylic acid at the 4-position can be introduced via oxidation of corresponding aldehyde or ester precursors.

- Alternatively, Suzuki coupling reactions involving pyrazole boronic acid pinacol esters and aryl halides have been reported for related pyrazole derivatives, facilitating functional group modifications while preserving the carboxylic acid moiety.

Detailed Preparation Routes and Conditions

Based on diverse literature and patent sources, the following preparation methods have been identified:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrazole ring synthesis | Condensation | Methyl-substituted β-diketones + hydrazine derivatives | Forms 5-methyl-pyrazole core |

| 2. N-1 Alkylation | Nucleophilic substitution or Mitsunobu reaction | Tetrahydropyran-4-yl halides or alcohols, triphenylphosphine, DIAD, THF or EtOAc solvents | Mitsunobu reaction enables selective N-alkylation |

| 3. Protection/deprotection | Acid/base treatment | Boc-protection/deprotection, HCl treatment | Protects amine or acid groups during synthesis |

| 4. Carboxylic acid installation | Oxidation or Suzuki coupling | Boronic acid pinacol esters, Pd catalysts, bases (Na2CO3), solvents (THF-water, toluene) | Suzuki coupling used for aryl-pyrazole derivatives |

| 5. Purification | Precipitation, filtration, washing | Water, methanol mixtures, cooling | Ensures high purity (>95%) |

Representative Synthetic Procedure (Adapted from Patent EP3280710B1 and Related Literature)

-

- React 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with an aryl halide (e.g., 4-bromo-2-chlorobenzonitrile) in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst and sodium carbonate base in THF-water solvent system.

- Reaction temperature: Room temperature to reflux; time varies (typically several hours).

- After completion, solvents are distilled to near dryness, water is added to precipitate the product.

-

- Treat the intermediate with aqueous hydrochloric acid (30%) at low temperature (0–15 °C) to remove the tetrahydropyranyl protecting group and convert nitriles or esters to carboxylic acids.

- Stir for 0.5–5 hours, then neutralize with ammonia water (25%).

- Gradually add water and stir at 10–20 °C for 6–24 hours to promote precipitation.

-

- Cool the mixture to 0–5 °C and stir for 1–8 hours to complete crystallization.

- Filter, wash with cold water:methanol (3:1), and dry under reduced pressure at 50–60 °C.

N-1 Substitution via Mitsunobu Reaction

- For N-1 substitution with the oxan-4-yl group, perform a Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF or ethyl acetate at room temperature.

- Follow with Boc-deprotection using HCl and neutralization with NaOH.

Optimization and Process Considerations

- Catalyst Loading: The palladium catalyst loading in Suzuki reactions can be reduced to 0.5–2 mol%, optimizing cost and minimizing metal contamination.

- Solvent Systems: Use of mixed solvents such as THF-water or THF-toluene-water with phase transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency and product isolation.

- Temperature Control: Low-temperature conditions during deprotection and hydrolysis steps prevent side reactions and degradation.

- Purity: Commercially available samples show purity levels of 95–98%, indicating effective purification protocols.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Pyrazole core formation | Condensation of methyl β-diketones + hydrazine | Standard pyrazole synthesis |

| N-1 substitution method | Mitsunobu reaction (triphenylphosphine, DIAD) | Room temperature, THF or EtOAc solvent |

| Suzuki coupling catalyst | Pd(PPh3)2Cl2, 0.5–2 mol% | THF-water or THF-toluene-water solvent |

| Base for Suzuki coupling | Sodium carbonate | Aqueous base for transmetalation |

| Deprotection conditions | 30% HCl aqueous, 0–15 °C | 0.5–5 hours stirring |

| Precipitation solvent | Water, methanol mixtures | Cooling to 0–5 °C for crystallization |

| Purification | Filtration, washing, drying | Yields >95% purity |

Research Findings and Industrial Relevance

- The described synthetic routes enable efficient preparation of this compound with high purity, suitable for pharmaceutical and chemical research applications.

- Process optimization focuses on reducing catalyst loadings, improving yields, and simplifying purification steps.

- The use of protecting groups and mild reaction conditions preserves sensitive functionalities, enhancing overall synthetic efficiency.

- Commercial suppliers provide this compound with purity levels up to 98%, indicating robust and scalable synthetic procedures are in place.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The oxan-4-yl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Key Observations :

- Oxan-4-yl vs. Aromatic Substituents: The oxan-4-yl group introduces a non-aromatic, oxygen-containing ring, which may enhance aqueous solubility compared to phenyl or pyridinyl groups.

- Electronic Effects: Nitro (electron-withdrawing) and cyano (polarizable) groups modulate reactivity and binding affinity.

Key Gaps :

- The oxan-4-yl derivative lacks empirical bioactivity data, contrasting with analogs like Y-700 and thiazolyl-triazole compounds.

Collision Cross-Section (CCS) and Analytical Data

For this compound, predicted CCS values (Ų) are:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.10773 | 146.4 |

| [M+Na]⁺ | 233.08967 | 156.7 |

| [M-H]⁻ | 209.09317 | 148.3 |

These values aid in mass spectrometry-based identification and differentiate it from analogs with aromatic substituents, which may exhibit higher CCS due to planar structures .

Biological Activity

5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1424188-16-8) is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological activities, including anti-diabetic, antioxidant, and potential therapeutic applications.

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a methyl group and an oxan group, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 184.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the identity and purity of the compound .

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:

- α-glucosidase Inhibition: The compound exhibited an IC50 value of approximately 75.62 µM, comparable to standard drugs like Acarbose (IC50 = 72.58 µM).

- α-amylase Inhibition: The IC50 value was found to be around 119.3 µM, indicating a strong potential for managing postprandial glucose levels .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using several assays:

- DPPH Assay: Demonstrated effective radical scavenging activity.

- ABTS Assay: Showed significant inhibition of ABTS radical cation formation.

These results suggest that the compound can mitigate oxidative stress, a crucial factor in the pathogenesis of various chronic diseases, including diabetes .

Additional Biological Activities

Beyond anti-diabetic and antioxidant properties, pyrazole derivatives are known for their diverse pharmacological activities:

- Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

The versatility of pyrazoles makes them valuable scaffolds in drug discovery and development .

Case Studies

A recent study evaluated the efficacy of several pyrazole derivatives, including this compound. The findings indicated that these compounds could serve as potential leads for developing new anti-diabetic agents due to their dual action on both enzyme inhibition and oxidative stress reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and a substituted hydrazine (e.g., oxan-4-yl-hydrazine). Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. Key parameters include temperature control (80–100°C for cyclocondensation) and stoichiometric ratios of reagents to minimize side products. Purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Look for absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring vibrations).

- NMR : In H NMR, the oxan-4-yl group’s protons (e.g., axial/equatorial H on the tetrahydropyran ring) appear as distinct multiplets between δ 3.5–4.5 ppm. The pyrazole ring protons typically resonate at δ 6.5–8.0 ppm.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (CHNO) and exhibit fragmentation patterns consistent with the loss of CO (m/z -44) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s geometry and predict spectroscopic properties. Discrepancies in NMR chemical shifts or IR vibrations often arise from solvent effects or intermolecular interactions not accounted for in gas-phase simulations. Researchers should:

- Compare experimental data with solvent-corrected DFT results (e.g., using the Polarizable Continuum Model).

- Analyze Hirshfeld surfaces to identify hydrogen bonding or π-stacking interactions that influence spectral deviations .

Q. What strategies are recommended for optimizing single-crystal X-ray diffraction (SC-XRD) analysis of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation of a polar aprotic solvent (e.g., DMSO/EtOH mixtures) to grow high-quality crystals.

- Data Collection : Ensure crystal stability at low temperatures (e.g., 150 K) to reduce thermal motion artifacts.

- Refinement : Apply SHELXL for structure refinement, with attention to disorder in the oxan-4-yl ring. Validate the final structure using R-factor convergence (<0.05) and CheckCIF/PLATON analyses .

Q. How does the substitution pattern (e.g., oxan-4-yl vs. phenyl groups) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The oxan-4-yl group’s electron-donating ether oxygen may enhance nucleophilic aromatic substitution (SNAr) at the pyrazole ring compared to phenyl substituents. To test this:

- Perform Suzuki-Miyaura coupling using Pd(PPh) and aryl boronic acids.

- Monitor reaction progress via TLC/HPLC and compare yields with phenyl-substituted analogues. Steric hindrance from the tetrahydropyran ring may require longer reaction times or higher temperatures (80–100°C) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies involving this compound?

- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) often stem from differences in assay conditions (pH, ionic strength) or impurities in compound batches. Recommendations:

- Validate purity via HPLC (>95%) and elemental analysis.

- Replicate assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).

- Use isothermal titration calorimetry (ITC) to confirm binding constants and rule out nonspecific interactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for Cyclocondensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yield at 100°C |

| Solvent | Ethanol/Water (3:1) | Minimizes byproducts |

| Reaction Time | 12–16 hours | Ensures completion |

Table 2 : Critical Spectral Markers in Characterization

| Technique | Key Peaks/Shifts | Structural Assignment |

|---|---|---|

| FTIR | 1700 cm⁻¹ (C=O) | Carboxylic acid |

| H NMR | δ 3.5–4.5 (oxan-4-yl CH) | Tetrahydropyran ring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.